4-Hydroxy-2-methylbenzaldehyde

Description

Spectroscopic Data

Detailed spectroscopic analysis provides further insight into the structure of 4-Hydroxy-2-methylbenzaldehyde. The ¹H-NMR spectrum in deuterated acetone (B3395972) (C3D6O) shows characteristic peaks at δ 10.1 (1H, s, aldehyde proton), 9.21 (1H, s, hydroxyl proton), 7.71 (1H, d, J = 8.4 Hz), 6.86–6.81 (1H, m), and 6.78–6.74 (1H, m) for the aromatic protons, and 2.58 (4H, s) for the methyl protons. mdpi.com The ¹³C-NMR spectrum exhibits signals at δ 191.3, 162.9, 144.0, 135.7, 128.3, 119.1, 114.1, and 19.7 ppm. mdpi.com Infrared (IR) spectroscopy reveals absorption bands at 3118.7, 1657.5, 1556.0, and 1307.4 cm⁻¹. mdpi.com

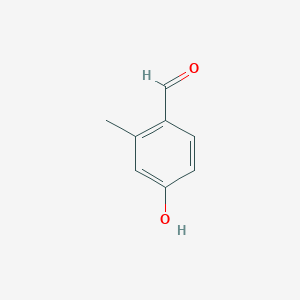

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-8(10)3-2-7(6)5-9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWWIEFMFPWBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332480 | |

| Record name | 4-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41438-18-0 | |

| Record name | 4-Hydroxy-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41438-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 4 Hydroxy 2 Methylbenzaldehyde

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols. sciencemadness.org In the synthesis of this compound, meta-cresol is treated with chloroform (B151607) in a basic solution. researchgate.netgrafiati.comundip.ac.id This reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate which then reacts with the phenoxide ion. sciencemadness.org One study reported the synthesis of this compound from meta-cresol via the Reimer-Tiemann reaction, resulting in a brown solid with a yield of 23.94%. researchgate.netgrafiati.comundip.ac.id

Duff Reaction

The Duff reaction is another method for the formylation of phenols, utilizing hexamethylenetetramine as the formylating agent in an acidic medium. thieme-connect.de While the Duff reaction is generally effective for highly activated aromatic compounds, its application to specific isomers like this compound is less commonly reported in comparison to other methods. thieme-connect.de

Gattermann Reaction

The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. sci-hub.st A modification of this reaction, known as the Adams modification, can be used with phenols. sci-hub.st Using this modified approach with aluminum chloride as the catalyst, this compound has been synthesized with a reported yield of 30%. sci-hub.st

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic compounds. mdpi.comthieme-connect.de This method has been used for the formylation of various phenols. ajrconline.org For instance, the reaction with p-cresol (B1678582) under Vilsmeier-Haack conditions yields 2-hydroxy-4-methylbenzaldehyde. ajrconline.org

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Synthesis of Chalcones

Chalcones are synthesized through a Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between an aldehyde and a ketone. For instance, 4-hydroxy-2-methylchalcone is synthesized by reacting 4-Hydroxy-2-methylbenzaldehyde with acetophenone (B1666503) in the presence of a base. undip.ac.id This specific reaction has been reported to yield a brownish-yellow solid.

Synthesis of Isoflavanones

Isoflavanones, a class of isoflavonoids, can be synthesized using this compound. A novel microwave-assisted, gold-catalyzed annulation reaction has been developed for this purpose. nih.gov This method involves the reaction of this compound with a terminal alkyne, such as phenylacetylene, in the presence of a gold catalyst. nih.gov This approach is considered more convenient than traditional multi-step methods for synthesizing isoflavanones. nih.gov

Synthesis of Other Derivatives

To create more complex molecules, the hydroxyl group of this compound can be protected. One common protecting group is the methoxymethyl (MOM) group. The synthesis of 2-Methyl-4-(methoxymethoxy)benzaldehyde involves reacting this compound with a reagent like chloromethyl methyl ether in the presence of a non-nucleophilic base. This protection strategy is useful in multi-step syntheses where the phenolic hydroxyl group might interfere with subsequent reaction steps.

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, yielding 4-hydroxy-2-methyl-benzoic acid. This transformation can be achieved using various oxidizing agents commonly employed for the oxidation of aldehydes. The resulting carboxylic acid is itself a useful intermediate in organic synthesis.

The phenolic hydroxyl group of this compound can be alkylated. For example, the synthesis of 2-methyl-4-prenyloxybenzaldehyde can be achieved by reacting this compound with prenyl bromide in the presence of a base such as potassium carbonate. google.com This reaction, known as Williamson ether synthesis, attaches a prenyl group to the oxygen of the hydroxyl group.

Biological Activities and Mechanistic Studies

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key precursor. For instance, it is used in the synthesis of 4-hydroxy-2-methylchalcone through a Claisen-Schmidt condensation reaction with acetophenone (B1666503). researchgate.netundip.ac.id This resulting chalcone (B49325) derivative has demonstrated antibacterial activity against both Escherichia coli and Staphylococcus aureus. researchgate.netundip.ac.id

Mechanisms of Action on Microbial Cells (e.g., membrane disruption)

Agriculture

The compound is noted as an important starting material for the preparation of agricultural chemicals. google.comepo.org Its structural features can be incorporated into more complex molecules designed for agrochemical applications.

*In Vitro* Antioxidant Assays (e.g., DPPH, FRAP)

Materials Science

In the field of materials science, 4-Hydroxy-2-methylbenzaldehyde is used as an intermediate in the synthesis of liquid crystals. chemicalbook.com The specific molecular geometry and polarity offered by the compound make it a useful building block for these advanced materials.

Theoretical and Computational Chemistry of 4 Hydroxy 2 Methylbenzaldehyde

Building Block for Bioactive Molecules

4-Hydroxy-2-methylbenzaldehyde is utilized as an intermediate in the synthesis of compounds with potential biological activities. For example, chalcones derived from it have been investigated for their antibacterial properties. researchgate.netundip.ac.id Its structure is also related to other phenolic compounds that have been studied for their potential antioxidant properties. cymitquimica.com While not a drug itself, its role as a synthetic intermediate is significant in the development of new therapeutic agents. researchgate.netneist.res.in

Research Applications and Future Directions

Role as an Intermediate in Fine Chemical Synthesis

A primary application of 4-Hydroxy-2-methylbenzaldehyde is its role as a crucial intermediate in the synthesis of more complex molecules, known as fine chemicals. cymitquimica.com These chemicals are produced in smaller quantities with high purity and are essential for various industries. The compound's aldehyde and hydroxyl groups are key to its utility, enabling it to undergo reactions like oxidation and condensation. cymitquimica.com

One notable example is its use in the synthesis of chalcones. Through a Claisen-Schmidt condensation reaction with acetophenone (B1666503), this compound is converted into 4-hydroxy-2-methylchalcone. researchgate.netundip.ac.id This transformation highlights the compound's capacity to serve as a foundational element for building larger, more intricate molecular frameworks. The synthesis of such derivatives is a cornerstone of organic synthesis, with applications in the development of new dyes and other specialized chemicals. cymitquimica.com

The formylation of m-cresol (B1676322) provides a pathway to obtaining this compound, which can then be utilized in these subsequent synthetic steps. researchgate.netundip.ac.id

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound, Acetophenone | 4-hydroxy-2-methylchalcone | Synthesis of chalcone (B49325) derivatives. researchgate.netundip.ac.id |

Exploration in Material Science Research (e.g., polymer precursors)

The potential of this compound extends into the realm of material science. While direct applications are still emerging, its structural attributes suggest its utility as a precursor for polymers and other advanced materials. bldpharm.com The presence of reactive functional groups allows for its incorporation into polymer chains, potentially imparting specific properties to the resulting material. Research in this area is focused on leveraging the compound's aromatic nature and reactive sites to create novel materials with tailored characteristics.

Advanced Drug Discovery Research

In the field of drug discovery, derivatives of this compound are being investigated for their potential therapeutic properties. The core structure of the molecule serves as a scaffold that can be chemically modified to create a library of compounds for biological screening.

For instance, research has shown that chalcones synthesized from this compound exhibit antibacterial activity. researchgate.netundip.ac.id Specifically, 4-hydroxy-2-methylchalcone has demonstrated effects against bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.netundip.ac.id This suggests that the parent compound is a valuable starting material for developing new antibacterial agents.

Furthermore, related structures are being explored in cancer research. While not directly involving this compound, studies on similar compounds, such as thymol (B1683141) derivatives, indicate the potential of this class of molecules in developing anti-cancer therapies. For example, derivatives of the related compound thymol have been synthesized and tested for their efficacy against various cancer cell lines, including melanoma. researchgate.net These studies often involve creating derivatives that can interact with biological targets like tubulin, a protein crucial for cell division. researchgate.net The structural similarities suggest that this compound could also serve as a precursor for novel compounds in this therapeutic area.

Biotechnological Applications

The biotechnological applications of this compound are an area of active investigation. Its inherent biological activities, such as potential antioxidant properties, make it a candidate for various biochemical studies. cymitquimica.com The interaction of such compounds with biological systems is a key focus. For example, the antibacterial properties of its derivatives could be harnessed in biotechnological processes where controlling microbial growth is essential. biosynth.com

Development of Novel Analytical Probes

The chemical reactivity of this compound also lends itself to the development of analytical probes. The aldehyde group can react with specific analytes, leading to a detectable signal, such as a change in color or fluorescence. This makes it a potential component in the design of sensors for various molecules. For example, its reaction with chalcone can be used to identify its presence in different organisms. biosynth.com

Future Research Opportunities and Challenges

The future of research on this compound is promising, with several avenues for exploration. A significant opportunity lies in the synthesis of a wider range of derivatives and the systematic evaluation of their biological activities. This could lead to the discovery of new drug candidates or specialized chemicals.

A key challenge is the development of more efficient and environmentally friendly synthetic routes to this compound and its derivatives. For example, the Reimer-Tiemann formylation used for its synthesis can have limitations in terms of yield and the formation of isomers. researchgate.netmdpi.com Overcoming these challenges will be crucial for the wider application of this compound.

Further research into its role in material science could unlock new applications in polymers and functional materials. Understanding the structure-property relationships of polymers incorporating this benzaldehyde (B42025) derivative will be a key area of focus.

Q & A

Q. Advanced

- Method 1 : Reimer-Tiemann reaction using phenol derivatives and chloroform under basic conditions. Optimize by controlling reaction time (≤6 hrs) and NaOH concentration (10–12 M) to reduce by-products .

- Method 2 : Friedel-Crafts alkylation of 4-hydroxybenzaldehyde with methylating agents (e.g., CH₃I). Use AlCl₃ as a catalyst at 60–80°C for regioselectivity .

- Method 3 : Palladium-catalyzed cross-coupling for regiocontrol. Screen ligands (e.g., PPh₃) and solvents (DMF/toluene) to enhance yield (>85%) .

Which analytical methods are most effective for quantifying this compound in complex matrices?

Q. Advanced

- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water, 60:40 v/v) at 280 nm. Validate via linearity (R² >0.99) and recovery tests (spiked samples) .

- Derivative Spectrophotometry : Apply first-derivative UV to resolve overlapping peaks in mixtures. Calibrate using standard addition methods .

- LC-MS/MS : For trace analysis, employ MRM (multiple reaction monitoring) with ESI+ ionization .

How do structural modifications at the hydroxy and methyl groups affect the compound’s properties?

Q. Advanced

- Hydroxy Group : Etherification (e.g., methylation) reduces polarity, increasing logP by ~0.5 units and enhancing membrane permeability .

- Methyl Group : Fluorination at the methyl position improves thermal stability (Tₘ ↑20°C) but may reduce solubility in polar solvents .

- Bioactivity : Methylation at the 2-position enhances antimicrobial activity (MIC ↓50% against S. aureus) due to steric effects .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Q. Advanced

- Meta-Analysis : Use I² statistics to quantify heterogeneity across studies. Apply random-effects models if I² >50% .

- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables .

- Dose-Response Curves : Compare EC₅₀ values under identical protocols to identify potency discrepancies .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash with soap/water (15 mins); for eye exposure, irrigate with saline (10–15 mins) .

Advanced : Conduct AMES tests for mutagenicity and LD₅₀ assays in rodent models to establish toxicity thresholds .

How can purification techniques be optimized for this compound?

Q. Advanced

- Recrystallization : Use ethanol/water (7:3 v/v) at 60°C. Cool slowly (0.5°C/min) to maximize crystal purity (>98%) .

- Column Chromatography : Optimize silica gel mesh (200–300) and eluent gradient (hexane:EtOAc from 8:2 to 6:4) .

- Sublimation : Perform under reduced pressure (10⁻³ mbar) at 120°C for high-purity isolation .

What regulatory guidelines apply to pharmacological studies involving this compound?

Q. Advanced

- EFSA Compliance : Adhere to FGE.414 guidelines for flavouring agents, including genotoxicity assessments (e.g., micronucleus tests) .

- OECD Protocols : Follow Test No. 423 (acute oral toxicity) and No. 471 (bacterial reverse mutation) for preclinical safety .

What are the solubility characteristics of this compound in common solvents?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.